2-(2,4-Dichlorophenoxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone
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Description
2-(2,4-Dichlorophenoxy)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is a useful research compound. Its molecular formula is C17H17Cl2NO3S and its molecular weight is 386.29. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A study discusses the synthesis of chalcones and acetyl pyrazoline derivatives comprising a furan nucleus, evaluating their antitubercular, antibacterial, and antifungal activities. This highlights the potential of furan derivatives in developing treatments for infectious diseases (Bhoot, Khunt, & Parekh, 2011).
Enthalpies of Mixing
Research on the enthalpies of mixing of furan with various solvents, including tetrachloroethane, sheds light on the intermolecular interactions and potential applications of furan derivatives in chemical processes (Pathak, Tripathi, Phalgune, & Pradhan, 1995).
Antimicrobial Evaluation and Molecular Docking
Another study synthesized furan derivatives bearing pyrazole moieties, performing in vitro antimicrobial evaluations and in silico molecular docking, highlighting their potential as antimicrobial agents (Mathew, Chinnamanayakar, & Ramanathan, 2020).
Inhibitor Properties
Furan-appended benzothiazepine derivatives were synthesized and evaluated for their VRV-PL-8a and H+/K+ ATPase inhibitor properties, indicating potential applications in treating inflammatory disorders (Lokeshwari, Rekha, Srinivasan, Vivek, & Kariyappa, 2017).
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3S/c18-12-3-4-14(13(19)10-12)23-11-17(21)20-6-5-16(24-9-7-20)15-2-1-8-22-15/h1-4,8,10,16H,5-7,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPQIMQHRJVCRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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